(E)-N-(3,4-Dimethoxyphenethyl)-1-phenylmethanimine (Verapamil Impurity pound(c)
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Overview
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzylimine is an organic compound that belongs to the class of imines It is characterized by the presence of a benzyl group attached to an imine functional group, which is further connected to a 3,4-dimethoxyphenyl ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]benzylimine typically involves the condensation of benzylamine with 3,4-dimethoxyphenylacetaldehyde. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond. The reaction can be represented as follows:
Benzylamine+3,4-Dimethoxyphenylacetaldehyde→N-[2-(3,4-Dimethoxyphenyl)ethyl]benzylimine+H2O
Industrial Production Methods
Industrial production of N-[2-(3,4-dimethoxyphenyl)ethyl]benzylimine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]benzylimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]benzylimine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]benzylimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenethylamine
- 4-(Trifluoromethyl)benzoic acid
- tert-Butylamine
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]benzylimine is unique due to the presence of both the 3,4-dimethoxyphenyl and benzylimine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H19NO2 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-phenylmethanimine |
InChI |
InChI=1S/C17H19NO2/c1-19-16-9-8-14(12-17(16)20-2)10-11-18-13-15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3 |
InChI Key |
HEYKSOUNCDDROU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN=CC2=CC=CC=C2)OC |
Origin of Product |
United States |
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